3-chloro-N-pyridin-3-ylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXLAUXULIROGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399850 | |
| Record name | 3-Chloro-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549537-66-8 | |
| Record name | 3-Chloro-N-(pyridin-3-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Chemistry Studies of 3 Chloro N Pyridin 3 Ylpropanamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations have been instrumental in characterizing the electronic structure and various molecular properties of 3-chloro-N-pyridin-3-ylpropanamide and related amide systems.
Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to optimize the geometry of amide molecules, providing insights into their most stable three-dimensional arrangements. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to determine the optimized geometries of pyridine (B92270) derivatives. researchgate.net These calculations are crucial for understanding the molecule's energy landscape, identifying stable conformers, and predicting their relative energies. In similar systems, DFT has been used to confirm the higher stability of specific molecular structures by comparing their total and thermodynamic energies. researchgate.net
Selection and Validation of Basis Sets for Amide Systems (e.g., B3LYP/6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For amide systems, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide a good balance between computational cost and accuracy. researchgate.net This combination is effective in describing the electronic and structural properties of molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and chlorine. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately modeling the electron distribution, especially in systems with lone pairs and polar bonds, which are characteristic of amides. The agreement between theoretical data from this basis set and experimental data from single-crystal X-ray diffraction for similar structures lends confidence to its application. researchgate.net
Analysis of Molecular Electrostatic Potential and Quantum Descriptors
The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In related halogen-substituted amides, MEP analysis has been used to identify the most probable sites for electrophilic attack. chemrxiv.org
Furthermore, quantum descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For example, in a study of a different imidazopyridine derivative, the HOMO-LUMO energy gap was calculated using both B3LYP and B3PW91 methods with the 6-311G(d,p) basis set, yielding values of 4.7951 eV and 6.0316 eV, respectively. nih.gov These values indicate high chemical reactivity and polarizability. nih.gov
Conformational Analysis and Intramolecular Dynamics
The flexibility of the this compound molecule is largely determined by the rotational barriers around its single bonds. Understanding these dynamics is crucial for predicting its biological activity and interactions.
Studies of Intermolecular Interactions and Hydrogen Bonding
The study of intermolecular interactions is crucial for understanding how a molecule behaves in a condensed phase, how it crystallizes, and how it might interact with biological targets. For this compound, this would involve analyzing the forces between two or more molecules.
Computational Elucidation of Hydrogen Bond Acceptor Potential of Chlorine Substituents
No specific studies were found that computationally elucidate the hydrogen bond acceptor potential of the chlorine substituent in this compound.
Theoretically, the chlorine atom in the propanamide chain, with its lone pairs of electrons, could act as a weak hydrogen bond acceptor. A computational study would typically involve mapping the molecular electrostatic potential (MEP) surface of the molecule. This would visualize the electron-rich regions (negative potential), including the area around the chlorine atom, and identify them as potential sites for hydrogen bonding. Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) could further characterize the nature and strength of such a C-Cl···H bond by analyzing the bond critical points and electron density distribution.
Modeling Interactions with Amide Protons and Other Functionalities
There is no available research that models the specific interactions of the amide proton and other functional groups of this compound.
Such a study would be vital for understanding the molecule's self-assembly and conformation. The key interactions to model would be the strong hydrogen bond between the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) or the pyridinyl nitrogen as an acceptor on a neighboring molecule. Computational modeling, using methods like Density Functional Theory (DFT), could calculate the geometries and binding energies of different possible dimers or larger clusters. This would reveal the most stable hydrogen-bonding motifs and predict the supramolecular structures the compound is likely to form.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are powerful tools for understanding how chemical reactions occur, providing insights into the energy landscapes of chemical transformations.
Prediction of Reaction Pathways and Transition States
No computational studies predicting the reaction pathways or transition states for the synthesis or degradation of this compound have been published.
A typical computational investigation into its synthesis—for instance, the acylation of 3-aminopyridine (B143674) with 3-chloropropanoyl chloride—would involve locating the transition state structures for each step of the proposed mechanism. By calculating the activation energies, researchers could determine the most likely reaction pathway. This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.
Kinetic Simulations of Transformation Processes
No kinetic simulations for the transformation processes of this compound are available in the scientific literature.
Building upon the prediction of reaction pathways, kinetic simulations would use the calculated activation energies to model the rate of the reaction under various conditions. By applying principles like Transition State Theory (TST), computational chemists can predict reaction rate constants. These theoretical kinetics can then be compared with experimental data to validate the proposed reaction mechanism. Such simulations are essential for understanding the stability and reactivity of the compound over time.
Reactivity and Reaction Pathways of 3 Chloro N Pyridin 3 Ylpropanamide
Reactivity of the Amide Functionality
The amide bond in 3-chloro-N-pyridin-3-ylpropanamide is a stable linkage, yet it can undergo specific reactions under controlled conditions, primarily centered around its cleavage and formation.
Mechanisms of Amide Bond Cleavage and Formation
Amide Bond Formation: The synthesis of this compound typically involves the acylation of 3-aminopyridine (B143674). This is a nucleophilic acyl substitution reaction where the amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of an activated 3-chloropropanoic acid derivative, such as 3-chloropropanoyl chloride. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Mechanism of Amide Formation:
Activation of the Carboxylic Acid: 3-chloropropanoic acid is converted to a more reactive species, like an acyl chloride, using a reagent such as thionyl chloride (SOCl₂).
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopyridine attacks the carbonyl carbon of 3-chloropropanoyl chloride.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product, this compound.
Amide Bond Cleavage (Hydrolysis): The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-chloropropanoic acid and 3-aminopyridine. uoanbar.edu.iq Generally, amides are relatively resistant to hydrolysis, requiring heating with strong acids or bases for the reaction to proceed at a practical rate. nih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. nih.gov A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses to release 3-aminopyridine (as its ammonium (B1175870) salt) and 3-chloropropanoic acid. nih.gov
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. nih.gov This forms a tetrahedral intermediate which then expels the pyridin-3-ylamino group as an anion. A subsequent acid-base reaction between the carboxylic acid and the amine anion gives the final products.
The rate of amide hydrolysis is pH-dependent. For some N-substituted amides, distinct mechanisms can dominate at different pH ranges. nih.govnih.gov
Controlled Amide Release Strategies
The controlled cleavage of the amide bond in molecules like this compound is a concept of significant interest, particularly in the context of designing prodrugs or controlled-release systems. While specific strategies for this exact molecule are not extensively documented, general principles can be applied.
One approach involves intramolecular assistance, where a neighboring functional group facilitates the cleavage of the amide bond. For instance, the introduction of a strategically placed hydroxyl group could potentially lead to lactonization, cleaving the amide bond in the process. The rate of such a reaction would be highly dependent on the pH and the stereochemical arrangement of the molecule.
Transformations Involving the Chloropropyl Moiety
The 3-chloropropyl group is a key reactive handle in the molecule, primarily due to the presence of the carbon-chlorine bond, which is susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions with Various Reagents
The chlorine atom at the 3-position of the propanamide chain is a good leaving group, allowing for a variety of nucleophilic substitution reactions (Sₙ2). This enables the introduction of diverse functional groups into the molecule. The general reaction involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. chemrxiv.org
A range of nucleophiles can be employed, leading to a variety of derivatives. The table below illustrates potential reactions based on established reactivity of alkyl chlorides.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-hydroxy-N-pyridin-3-ylpropanamide |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-methoxy-N-pyridin-3-ylpropanamide |
| Thiolate | Sodium Thiophenolate (NaSPh) | 3-(phenylthio)-N-pyridin-3-ylpropanamide |
| Azide | Sodium Azide (NaN₃) | 3-azido-N-pyridin-3-ylpropanamide |
| Cyanide | Sodium Cyanide (NaCN) | 3-cyano-N-pyridin-3-ylpropanamide |
| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | 3-amino-N-pyridin-3-ylpropanamide, 3-(alkylamino)-N-pyridin-3-ylpropanamide |
These reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a library of derivatives with modified properties.
Potential for Cyclization Reactions
The presence of the nucleophilic amide nitrogen and the electrophilic chloropropyl chain within the same molecule creates the potential for intramolecular cyclization. Specifically, an intramolecular Sₙ2 reaction could occur where the amide nitrogen attacks the carbon bearing the chlorine atom. This would lead to the formation of a six-membered ring, resulting in a piperidin-2-one derivative.
This type of reaction is known for related haloamides and is often promoted by a base to deprotonate the amide nitrogen, increasing its nucleophilicity. The feasibility and rate of such a cyclization would depend on factors such as the reaction conditions (temperature, base strength) and the conformational flexibility of the molecule that allows the reactive centers to come into proximity. Studies on similar systems, such as the cyclization of 5-halo-substituted furanylamides, demonstrate the principle of such intramolecular reactions. nih.govimperial.ac.uk
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an aromatic system, but its reactivity is significantly different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. nih.gov
The nitrogen atom withdraws electron density from the ring, making it electron-deficient. This has several consequences for its reactivity:
Basicity and Nucleophilicity: The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic sextet and is available for protonation by acids or for coordination to Lewis acids. This basicity can influence reactions carried out under acidic conditions.
Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts acylation. uoanbar.edu.iq When EAS does occur, it is generally directed to the 3-position (relative to the nitrogen), which is the least deactivated position. The propanamide substituent at the 3-position will further influence the regioselectivity of any potential EAS reactions.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). However, for SₙAr to occur readily, a good leaving group must be present on the ring at one of these activated positions. In the case of this compound, the pyridine ring itself is unsubstituted, making direct SₙAr reactions on the ring unlikely without prior functionalization.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The pyridine ring in this compound is an electron-deficient aromatic system. This inherent electron deficiency generally makes electrophilic aromatic substitution reactions, such as nitration or halogenation, less favorable compared to benzene. The nitrogen atom in the ring deactivates the system towards electrophilic attack. When such reactions do occur, the substitution typically directs to the C-3 and C-5 positions relative to the ring nitrogen. However, the presence of the propanamide substituent at the C-3 position will further influence the regioselectivity of any potential electrophilic substitution.
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution. This type of reaction is particularly favored at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen. Strong nucleophiles can potentially displace a hydrogen atom or a suitable leaving group at these positions.
Coordination Chemistry of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom of this compound allows it to act as a ligand in coordination complexes with various metal ions. This coordination ability is a fundamental aspect of pyridine chemistry. The nitrogen atom can donate its electron pair to a metal center, forming a coordinate covalent bond. The stability and structure of the resulting metal complex will depend on several factors, including the nature of the metal ion, the solvent system, and the presence of other competing ligands. The amide functionality could also potentially participate in chelation, although coordination through the pyridine nitrogen is generally more facile.
Dechlorination Kinetics and Proposed Mechanisms for N-Chloroamides
While this compound is not an N-chloroamide, the chloroalkyl chain presents a site for potential dechlorination reactions. These reactions would proceed via different mechanisms than those for N-chloroamides. Dechlorination of the this compound could occur through nucleophilic substitution, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. Another possibility is an elimination reaction, particularly in the presence of a base, which would lead to the formation of N-pyridin-3-ylacrylamide. The kinetics of such reactions would be influenced by the strength of the nucleophile or base, the solvent, and the temperature.
For comparison, the dechlorination of N-chloroamides, which contain a nitrogen-chlorine bond, has been studied more extensively. These reactions are relevant in contexts such as water disinfection. The mechanisms often involve the transfer of a chlorine atom and can be influenced by factors like pH and the presence of reducing agents.
Stereoselectivity in Syntheses and Transformations
The synthesis of this compound from 3-aminopyridine and 3-chloropropanoyl chloride does not involve the formation of a stereocenter. However, if the propanamide chain were to be modified to introduce a chiral center, for example, through an asymmetric reaction, then stereoselectivity would become a critical consideration. For instance, an asymmetric hydrogenation of a double bond introduced into the propanamide side chain could lead to the formation of enantiomeric or diastereomeric products. The choice of chiral catalyst and reaction conditions would be paramount in controlling the stereochemical outcome of such transformations.
Structure Activity Relationship Sar Methodologies for N Pyridin 3 Ylpropanamide Analogs
Systematic Structural Modifications and Their Influence on Chemical Behavior
Systematic modification is a cornerstone of medicinal chemistry and materials science. For N-pyridin-3-ylpropanamide analogs, this approach allows for a detailed mapping of the chemical space around the core structure, providing insights into how changes in size, shape, and electronic properties affect the molecule's interactions with its environment.
The propanamide chain, -NH-CO-CH2-CH2-Cl, offers several sites for modification that can significantly alter the compound's properties. Key strategies include altering the chain length, introducing branching, or changing the degree of saturation. For instance, comparing propanamide to propenamide derivatives has been a strategy to probe the influence of conformational rigidity. researchgate.net While a saturated propanamide chain allows for flexibility, a propenamide (acrylamide) counterpart introduces a planar, rigid double bond that restricts the number of possible conformations.
Furthermore, adding substituents to the α- or β-carbons of the propanamide chain can introduce steric bulk or new functional groups. These modifications can influence how the molecule fits into a binding pocket or interacts with a surface.
Table 1: Potential Modifications of the Propanamide Chain and Their Predicted Influence This table is generated based on established medicinal chemistry principles.
| Modification Site | Type of Variation | Potential Influence on Chemical Behavior |
| Chain Length | Shortening (e.g., acetamide) or Lengthening (e.g., butanamide) | Alters the distance between the pyridine (B92270) ring and the terminal group, affecting binding to target sites with specific spatial requirements. |
| Saturation | Introduction of double bond (propenamide) | Increases rigidity and planarity, reducing conformational flexibility which can lead to higher binding affinity if the rigid conformation is optimal. researchgate.net |
| α-Carbon | Addition of alkyl groups (e.g., methyl) | Introduces a chiral center and steric bulk near the amide bond, potentially leading to stereospecific interactions. |
| β-Carbon | Addition of functional groups (e.g., hydroxyl, amino) | Introduces new hydrogen bonding capabilities, potentially altering solubility and creating new interaction points. |
The pyridine ring is a versatile scaffold for chemical modification. Its electronic properties and interaction profile can be fine-tuned by introducing various substituents. The position of the nitrogen atom within the ring is itself a critical determinant of molecular structure and interaction. nih.gov For N-pyridin-3-ylpropanamide, the nitrogen is at the meta-position relative to the amide linkage.
Studies on other pyridine derivatives have shown that adding electron-donating groups (like -OH or -OCH3) or electron-withdrawing groups (like -NO2) can significantly alter the ring's electron density and, consequently, its ability to participate in hydrogen bonds or π-stacking interactions. mdpi.com For example, the introduction of methoxy (O-CH3) groups has been shown to improve the antiproliferative activity of certain pyridine compounds. mdpi.com Conversely, bulky groups can introduce steric hindrance, which may either block undesirable interactions or prevent the molecule from adopting an active conformation. mdpi.com The synthesis of thioalkyl derivatives of pyridine is another explored avenue for modifying the ring's properties. nih.gov
Table 2: Influence of Pyridine Ring Substituents on Molecular Properties This table synthesizes general findings on pyridine derivatization.
| Substituent Type | Position on Ring | Effect on Pyridine Ring | Potential Impact on Interactions |
| Electron-Donating (e.g., -OH, -OCH3) | Ortho, Para | Increases electron density, enhances hydrogen bond acceptor strength at ring nitrogen. mdpi.com | Stronger hydrogen bonding, altered π-π stacking interactions. |
| Electron-Withdrawing (e.g., -NO2, -CN) | Ortho, Para | Decreases electron density, weakens hydrogen bond acceptor strength. mdpi.com | Weaker hydrogen bonding, modified electrostatic potential. |
| Halogens (e.g., -F, -Cl, -Br) | Any | Inductive electron withdrawal, potential for halogen bonding. | Can introduce new, specific non-covalent interactions (see Section 5.2.1). |
| Alkyl Groups (e.g., -CH3) | Any | Increases lipophilicity, adds steric bulk. | Improved van der Waals contacts, potential for steric hindrance. |
The introduction of a chiral center into the N-pyridin-3-ylpropanamide scaffold results in stereoisomers (enantiomers or diastereomers) that can exhibit profoundly different behavior. Chirality can be introduced, for example, by adding a substituent to the propanamide chain. The synthesis of chiral pyridine carboxamides and related structures is a known strategy for exploring stereospecificity. nih.govnih.gov
Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, one enantiomer of a chiral molecule may bind with high affinity to a target site, while the other may bind weakly or not at all. This is because the three-dimensional arrangement of atoms in each enantiomer will interact differently with the defined architecture of the binding site. One enantiomer may position key functional groups for optimal interaction, while its mirror image cannot. This principle of stereospecificity is fundamental in drug design and materials science for creating highly selective interactions.
Correlation of Molecular Features with Specific Interactions
Understanding the relationship between specific structural features and the resulting molecular interactions is the ultimate goal of SAR studies. This involves analyzing how elements like halogen atoms or the molecule's preferred 3D shape (conformation) dictate its interaction profile and subsequent activity.
The chlorine atom in 3-chloro-N-pyridin-3-ylpropanamide is not merely a passive substituent. Halogen atoms, particularly chlorine, bromine, and iodine, can act as halogen bond donors. nih.gov A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen or nitrogen atom.
The structural influence of halogens in pyridine amide crystals has been observed to increase in the order of Cl < Br < I, which correlates with the size of the σ-hole, a region of positive electrostatic potential on the halogen atom that facilitates this interaction. nih.gov In co-crystals of halogenated N-(pyridin-2-yl)nicotinamides, structure-directing interactions such as Br···O and I···O have been identified. nih.gov In some cases, a halogen bond, such as -I···N(py), can even replace a "traditional" hydrogen bond in directing the crystal packing. nih.gov The strategic placement of halogens is therefore a key tool for engineering specific intermolecular interactions. rsc.orgnih.gov
Table 3: Halogen-Directed Interactions in Pyridine Amide Analogs Data derived from studies on halogenated pyridine amide co-crystals. nih.gov
| Halogen (X) | Observed Interaction | Context | Structural Influence |
| Cl | - | Less pronounced influence on synthons compared to Br and I. | Weak |
| Br | X···O(OH) | Accompanies hydrogen bonds in N-(pyridin-2-yl)nicotinamide co-crystals. | Moderate |
| I | X···O(OH) | Accompanies hydrogen bonds in N-(pyridin-2-yl)nicotinamide co-crystals. | Strong |
| I | -I···N(py) | Replaces a -COOH···N(py) hydrogen bond in some N-(pyridin-2-yl)isonicotinamide co-crystals. | Strong, Synthon-directing |
X-ray crystallography of a closely related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, revealed that the pyridine ring is inclined to the mean plane of the amide moiety by a dihedral angle of 17.60°. nih.govresearchgate.net This near-coplanar arrangement is significant. SAR studies of other heterocyclic amides have demonstrated a strong link between this conformation and biological activity. acs.org For instance, in a series of WRN helicase inhibitors, potent compounds maintained a coplanar arrangement with a dihedral energy minimum between 0° and 30°. acs.org In contrast, weak or inactive analogs preferred an inverted conformation with an energy minimum around 180°, where the amide hydrogen orients toward the aromatic nitrogen instead of away from it. acs.org This conformational preference is dictated by a delicate balance of steric effects and lone-pair repulsions between the amide carbonyl and adjacent atoms. acs.org The energy required to rotate around the C-N amide bond, known as the amide rotational barrier, is also a critical factor influencing the conformational landscape. researchgate.net
Table 4: Correlation of Amide-Pyridine Ring Conformation with Activity Based on findings from SAR studies of heterocyclic amides. acs.org
| Compound Class | Preferred Dihedral Angle (Amide vs. Ring) | Amide Orientation | Observed Activity |
| Potent Inhibitors | ~0° - 30° | Coplanar, amide H oriented away from ring N | High |
| Weak/Inactive Inhibitors | ~180° | Coplanar, amide H oriented toward ring N | Low to None |
| Sterically Hindered Analogs | ~60° | Twisted out of planarity | Low |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical techniques employed to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are pivotal in modern drug discovery and chemical biology for predicting the activity of novel analogs, optimizing lead compounds, and understanding the physicochemical properties that govern their interactions with biological targets. For N-pyridin-3-ylpropanamide analogs, QSAR studies can provide valuable insights into the structural requirements for their desired biological effect.
A typical QSAR study involves the following key steps:
Data Set Selection: A series of N-pyridin-3-ylpropanamide analogs with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. The data set should ideally span a wide range of activity and structural diversity.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).
2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).
3D descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, surface area, volume).
Physicochemical descriptors: Properties such as lipophilicity (logP), electronic effects (Hammett constants), and molar refractivity.
Model Development: A mathematical model is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). Various statistical methods can be employed, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Artificial Neural Networks (ANN)
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. This often involves an internal validation (e.g., leave-one-out cross-validation) and an external validation using a separate test set of compounds not used in the model development.
For N-pyridin-3-ylpropanamide analogs, a QSAR model could reveal, for instance, that the biological activity is positively correlated with the hydrophobicity of substituents on the pyridine ring and negatively correlated with their steric bulk. Such a model provides a quantitative framework for understanding the structure-activity relationships within this chemical series.
Application of SAR in Rational Design of Chemical Tools
The insights gained from Structure-Activity Relationship (SAR) studies, including QSAR, are instrumental in the rational design of novel chemical tools with improved potency, selectivity, and pharmacokinetic properties. The rational design process is an iterative cycle of designing, synthesizing, and testing new compounds based on the established SAR.
For N-pyridin-3-ylpropanamide analogs, the application of SAR in rational design can be illustrated through a hypothetical example. Let's assume that initial screening has identified this compound as a modest inhibitor of a specific enzyme. A subsequent SAR study on a series of analogs could yield the following hypothetical findings:
| Compound | R1 (Pyridine Ring) | R2 (Propanamide) | IC50 (µM) |
| 1 | H | Cl | 10 |
| 2 | 4-CH3 | Cl | 5 |
| 3 | 4-F | Cl | 2 |
| 4 | 4-OCH3 | Cl | 8 |
| 5 | H | Br | 15 |
From this hypothetical data, several SAR trends can be deduced:
Substitution at the 4-position of the pyridine ring is beneficial for activity.
An electron-withdrawing group (Fluorine) at the 4-position enhances potency more than an electron-donating group (Methyl, Methoxy).
Changing the chloro group on the propanamide side chain to a bromo group decreases activity, suggesting a specific requirement for the size and electronegativity at this position.
Based on these SAR insights, the next generation of rationally designed analogs could include:
Compounds with other electron-withdrawing groups at the 4-position of the pyridine ring (e.g., -CN, -NO2) to test if this trend holds.
Analogs with substituents at other positions of the pyridine ring to explore the steric and electronic tolerance around the ring.
Further modifications of the propanamide side chain to investigate the impact of different halogens or other small, electronegative groups.
This iterative process of design, synthesis, and testing, guided by the evolving SAR, allows for the systematic optimization of the initial hit compound, leading to the development of potent and selective chemical tools for studying biological systems.
Molecular Recognition Studies Involving 3 Chloro N Pyridin 3 Ylpropanamide
Fundamental Principles of Molecular Recognition in Amide-Containing Systems
Molecular recognition dictates the specific interactions between molecules, a fundamental process in chemistry and biology. In systems containing an amide group, such as 3-chloro-N-pyridin-3-ylpropanamide, recognition is primarily governed by a suite of non-covalent interactions. The amide functional group (–CONH–) is a cornerstone of this process. It possesses a unique duality, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. This capacity for forming strong, directional hydrogen bonds is a key determinant of binding specificity and complex stability.
Characterization of Hydrogen Bonding Networks within Complexes
The formation and stability of molecular complexes involving this compound are heavily reliant on the establishment of intricate hydrogen bonding networks. The central amide linkage is a primary participant in these networks. The N-H group can donate a hydrogen bond to an acceptor on a partner molecule, while the C=O group can accept a hydrogen bond from a donor. This allows for precise and oriented interactions with complementary functional groups, such as those found in the amino acid residues of a protein's active site.
Furthermore, the pyridine (B92270) ring of this compound introduces another hydrogen bond acceptor site at its nitrogen atom. This additional point of contact enhances the potential for high-affinity binding and contributes to the specificity of the interaction. The combination of the amide and pyridine hydrogen bonding capabilities allows for the creation of multifaceted and stable intermolecular connections. For example, within a protein-ligand complex, the amide could engage with the protein backbone, while the pyridine nitrogen simultaneously forms a hydrogen bond with a suitable amino acid side chain. The precise geometry, distances, and angles of these hydrogen bonds can be meticulously characterized using high-resolution analytical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a detailed picture of the binding mode.
Investigation of Non-Covalent Interactions (e.g., π-π stacking, van der Waals forces)
While hydrogen bonding is a major driver, the molecular recognition of this compound is further refined by other non-covalent forces that contribute to the stability and specificity of its complexes.
π-π Stacking: The pyridine ring, being an aromatic heterocycle, is capable of participating in π-π stacking interactions. These attractive, non-covalent interactions occur when the pyridine ring aligns with another aromatic system, such as the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, within a biological target. The geometry of this stacking can be face-to-face or edge-to-face, and its strength is influenced by the electronic properties of the interacting rings.
Halogen Bonding: The chlorine atom attached to the propyl chain can act as a halogen bond donor. This is a directional, non-covalent interaction where the electropositive region on the surface of the chlorine atom (the σ-hole) is attracted to a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom. Halogen bonds can be surprisingly strong and highly directional, adding another layer of specificity to the molecular recognition event.
| Interaction Type | Key Structural Feature | Potential Partner |
| Hydrogen Bonding | Amide N-H, Amide C=O, Pyridine N | H-bond donors/acceptors (e.g., amino acid side chains, water) |
| π-π Stacking | Pyridine Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Van der Waals Forces | Entire Molecule (especially Chloropropyl chain) | Complementary surfaces of a binding pocket |
| Halogen Bonding | Chlorine Atom | Nucleophilic atoms (e.g., O, N, S) |
Role of the Chloropropyl Chain and Pyridine Ring in Recognition Specificity
The distinct chemical properties of the chloropropyl chain and the pyridine ring in this compound allow them to play specialized and complementary roles in achieving binding specificity.
The Pyridine Ring: This aromatic heterocycle is a key determinant of specific interactions.
Hydrogen Bonding: The ring nitrogen acts as a defined hydrogen bond acceptor, orienting the molecule within a binding site through specific contacts.
π-π Stacking: Its aromaticity allows for favorable stacking interactions with aromatic residues of a target protein, contributing to binding affinity and specificity.
Structural Scaffolding: The rigid nature of the ring helps to position the other parts of the molecule, such as the amide and the chloropropyl chain, in a well-defined orientation for optimal interaction with a target.
The Chloropropyl Chain: This component primarily influences the molecule's interaction with hydrophobic regions and adds a further element of specificity.
Hydrophobic Interactions: The alkyl nature of the chain allows it to favorably occupy hydrophobic pockets within a binding site, driven by the hydrophobic effect.
Halogen Bonding: The terminal chlorine atom can form specific halogen bonds, providing a directional interaction that can be critical for selectivity.
Design and Evaluation of this compound Analogs as Chemical Probes for Specific Binding Events
The modular structure of this compound makes it an excellent template for the design of chemical probes aimed at dissecting specific molecular recognition events. By systematically creating and testing analogs, researchers can map the structure-activity relationship (SAR) and gain a detailed understanding of the key binding determinants.
Design Strategies for Analogs:
Pyridine Ring Modification: The position of the nitrogen atom can be moved (e.g., to the 2- or 4-position), or various substituents (e.g., methyl, methoxy, halo groups) can be introduced to probe the steric and electronic requirements of the binding site.
Amide Linkage Isosteres: The amide bond can be replaced with bioisosteres like a reverse amide, an ester, or a sulfonamide to evaluate the precise role of the hydrogen bond donor and acceptor capacity of the original linkage.
Alkyl Chain Variation: The length of the propyl chain can be shortened or lengthened, or it can be branched to explore the dimensions of the binding pocket. The chlorine atom can be moved to a different position or replaced with other halogens (F, Br, I) or other functional groups to systematically investigate the contribution of halogen bonding and hydrophobic interactions.
Evaluation of Analog Binding: The newly synthesized analogs are then evaluated for their binding affinity and thermodynamic profile using a range of quantitative biophysical techniques.
| Technique | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Real-time association (kon) and dissociation (koff) rate constants, and binding affinity (Kd). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of the specific atoms involved in the binding interaction and structural changes upon complex formation. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex, revealing the precise binding mode and all intermolecular contacts. |
By correlating the structural changes in the analogs with the resulting changes in binding affinity and thermodynamics, a detailed map of the molecular recognition landscape can be constructed. This knowledge is crucial for the rational design of more potent and selective molecules for therapeutic or diagnostic purposes.
Advanced Characterization Techniques for Structural Elucidation and Property Assessment of 3 Chloro N Pyridin 3 Ylpropanamide
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure of compounds like 3-chloro-N-pyridin-3-ylpropanamide . Each method provides a unique piece of the structural puzzle, from identifying functional groups to mapping the precise connectivity of atoms.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule, providing a characteristic "fingerprint." For This compound , the IR spectrum is expected to show key absorption bands corresponding to its constituent functional groups. Based on established characteristic absorption frequencies, the following peaks can be anticipated:
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Amide (N-H) | N-H stretch | 3400–3250 (medium) |
| Aromatic C-H | C-H stretch | 3100–3000 (strong) |
| Aliphatic C-H | C-H stretch | 3000–2850 (medium) |
| Amide (C=O) | C=O stretch (Amide I band) | 1760–1665 (strong) |
| Amide (N-H) | N-H bend (Amide II band) | 1650–1580 (medium) |
| Pyridine (B92270) Ring | C-C stretch (in-ring) | 1600–1585 (medium) |
| Alkyl Halide | C-Cl stretch | 800-600 |
This table is predictive, based on typical group frequencies, as specific experimental data for this compound is not available in the searched literature.
Analysis of the precursor, 3-chloropyridine , shows characteristic IR absorptions, which would be modified by the addition of the propanamide group. Similarly, IR data for 3-chloropropionic acid reveals bands for the alkyl chloride and carbonyl functionalities that would be present in the final product. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C-C backbone, though no specific data for the title compound has been reported.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments) for Structural Connectivity
NMR spectroscopy is the cornerstone for determining the precise atom-to-atom connectivity in an organic molecule.
¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. Predicted chemical shifts (in ppm, relative to TMS) for the protons in This compound would be influenced by the electronegative chlorine atom, the amide linkage, and the aromatic pyridine ring.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 8.5–5.0 | Broad singlet |
| Pyridine Ring (Ar-H) | 8.5–7.0 | Multiplets |
| Methylene (B1212753) (-CH₂-Cl) | ~3.8 | Triplet |
| Methylene (-CO-CH₂-) | ~2.8 | Triplet |
This table presents estimated values based on general NMR principles and data from similar structures. Specific experimental values are not available.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Amide (C=O) | 180–160 |
| Pyridine Ring (C2, C6) | ~150 |
| Pyridine Ring (C4) | ~136 |
| Pyridine Ring (C3, C5) | ~124 |
| Methylene (-CH₂-O) | 60–50 |
| Methylene (-CH₂-Cl) | 50–25 |
This table presents estimated values based on data for pyridine and alkyl halides. Specific experimental values for the title compound are not available.
2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required. These experiments reveal correlations between protons and carbons, confirming the connectivity through one or more bonds and solidifying the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For This compound (C₈H₉ClN₂O), the molecular weight is approximately 184.63 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Expected fragmentation for This compound would likely involve:
Cleavage of the C-C bond adjacent to the carbonyl group.
Loss of the chloropropyl radical.
Fragmentation of the pyridine ring.
These processes would lead to characteristic fragment ions that could be used to confirm the structure. However, without experimental data, the exact m/z values and their relative abundances remain speculative.
UV-Vis Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in This compound contains π-electrons and is expected to absorb in the UV region. Based on data for similar pyridine derivatives, absorption maxima (λ_max) would likely be observed around 200-280 nm, corresponding to π → π* and n → π* transitions.
Fluorescence or emission spectroscopy would reveal if the molecule is luminescent upon excitation. While some complex pyridine derivatives are known to be fluorescent, it is not a guaranteed property for this compound without experimental verification.
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
PXRD is a rapid and non-destructive technique used to identify crystalline phases. The compound This compound , which is supplied as a powder, could be analyzed to generate a unique diffraction pattern (a plot of intensity vs. diffraction angle 2θ). This pattern serves as a fingerprint for its specific crystalline form. A study on the related compound 2,2-dimethyl-N-(pyridin-3-yl)propanamide revealed an orthorhombic crystal system, providing a potential starting point for the analysis of the title compound. However, no PXRD data for This compound has been published. Such data would be crucial for polymorphism screening and quality control.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
While a dedicated single-crystal X-ray diffraction study for this compound is not publicly available, analysis of closely related structures provides a strong basis for predicting its molecular geometry and conformation. By examining the crystal structures of compounds containing the N-pyridin-3-yl amide moiety, such as N,N'-Bis(pyridin-3-yl)oxamide and various N-substituted benzamides, we can infer the expected bond lengths, bond angles, and torsional angles for the target molecule.
The orientation of the pyridine ring relative to the amide plane is a key conformational feature. In related structures, this is defined by the torsion angle between the plane of the pyridine ring and the amide plane. This angle is influenced by crystal packing forces and any intramolecular hydrogen bonding. For this compound, a significant twist is expected to avoid steric clashes between the hydrogen atom at the 2-position of the pyridine ring and the carbonyl oxygen of the amide.
A table of expected bond lengths and angles for this compound, based on data from analogous compounds, is presented below.
| Parameter | Expected Value Range | Notes |
| C=O Bond Length | 1.22 - 1.24 Å | Typical for an amide carbonyl group. |
| C-N (amide) Bond Length | 1.33 - 1.35 Å | Shorter than a C-N single bond due to resonance. |
| N-C (pyridyl) Bond Length | 1.41 - 1.43 Å | Reflects partial double bond character. |
| C-Cl Bond Length | 1.76 - 1.80 Å | Standard for a chloroalkane. |
| C-N-C (amide-pyridyl) Angle | 125° - 129° | Influenced by the steric bulk of the substituents. |
| O=C-N Angle | 122° - 125° | Consistent with sp2 hybridization of the carbonyl carbon. |
| Pyridine-Amide Torsion Angle | 30° - 60° | A significant twist is expected to relieve steric strain. |
This table presents predicted data based on crystallographic information of structurally related compounds.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
The solid-state architecture of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds, a common feature in N-aryl amides. The primary hydrogen bond donor is the amide N-H group, while the potential acceptors are the amide carbonyl oxygen and the nitrogen atom of the pyridine ring.
The most probable and strongest hydrogen bonding motif would be the formation of chains or tapes via N-H···O=C interactions between adjacent molecules. This is a highly prevalent interaction in the crystal structures of primary and secondary amides, leading to the formation of robust one-dimensional supramolecular assemblies.
Additionally, the pyridinyl nitrogen atom offers a site for further hydrogen bonding. It is plausible that N-H···N(pyridyl) interactions could also be present, potentially leading to more complex two- or three-dimensional networks. The presence and nature of these interactions would significantly influence the crystal packing and, consequently, the material's physical properties such as melting point and solubility.
C-H···O and C-H···N interactions: The various C-H bonds in the propanoyl chain and the pyridine ring can act as weak hydrogen bond donors to the amide carbonyl and pyridinyl nitrogen acceptors.
π-π stacking: The pyridine rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Halogen bonding: The chlorine atom, being electronegative, could participate in weak C-Cl···O or C-Cl···N interactions, although these are generally less significant than the primary hydrogen bonds.
The interplay of these various intermolecular forces would dictate the specific polymorphic form adopted by this compound upon crystallization.
Advanced Microscopic and Surface Analysis Methods
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure
While specific microscopic analyses of this compound are not available in the literature, the application of Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide invaluable insights into its solid-state morphology and microstructure.
Scanning Electron Microscopy (SEM) would be employed to visualize the external morphology of the crystalline powder. SEM analysis can reveal:
Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms). This is influenced by the crystallization conditions and the underlying crystal structure.
Particle Size and Distribution: SEM can be used to determine the average particle size and the distribution of sizes within a sample, which are critical parameters for material processing and formulation.
Surface Topography: High-magnification SEM images can show details of the crystal surfaces, such as steps, defects, and surface roughness.
Transmission Electron Microscopy (TEM) would offer higher resolution imaging to probe the internal microstructure of the crystals. TEM can be used to:
Identify Crystal Defects: Dislocations, stacking faults, and grain boundaries within the crystals can be visualized. These defects can impact the mechanical and chemical properties of the material.
Confirm Crystallinity: Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to generate diffraction patterns that confirm the crystalline nature of the material and can help in determining the crystal structure.
Visualize Nanoscale Features: If the material is formulated into nanoparticles or other nanostructures, TEM is essential for characterizing their size, shape, and internal structure.
For organic molecular crystals like this compound, beam damage can be a concern in TEM. Therefore, low-dose imaging techniques would be necessary to obtain high-quality images without altering the sample's structure.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that would be highly effective in confirming the elemental composition and elucidating the chemical states of the atoms in this compound. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides a characteristic spectrum of binding energies that identifies the elements present and their chemical environments.
For this compound, high-resolution XPS scans of the C 1s, N 1s, O 1s, and Cl 2p regions would be of particular interest.
Carbon (C 1s): The C 1s spectrum is expected to be complex and would be deconvoluted into several peaks corresponding to the different carbon environments: C-C/C-H in the alkyl chain and pyridine ring, C-N of the pyridine ring, C-N of the amide, C-Cl, and C=O of the carbonyl group.
Nitrogen (N 1s): The N 1s spectrum would show at least two distinct peaks: one for the pyridinic nitrogen and another for the amide nitrogen, reflecting their different chemical environments.
Oxygen (O 1s): A single, prominent peak corresponding to the carbonyl oxygen (C=O) is expected in the O 1s spectrum.
Chlorine (Cl 2p): The Cl 2p spectrum would exhibit a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) at a binding energy typical for a covalent C-Cl bond.
The following table summarizes the expected binding energy ranges for the different elements in this compound.
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C, C-H | ~284.8 |
| C-N | ~286.0 | ||
| C-Cl | ~286.5 | ||
| C=O | ~288.0 | ||
| Nitrogen | N 1s | N-amide | ~400.0 |
| N-pyridine | ~399.0 | ||
| Oxygen | O 1s | O=C | ~531.5 |
| Chlorine | Cl 2p | C-Cl | ~200.5 (2p3/2) |
This table presents predicted data based on XPS databases and studies of compounds with similar functional groups.
Quantitative analysis of the peak areas would also allow for the determination of the surface elemental composition, which should match the theoretical stoichiometry of the compound.
Thermal Analysis (TGA, DSC) for Material Behavior
Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal:
Decomposition Temperature: The onset temperature of mass loss indicates the point at which the compound begins to decompose. For a compound with its structure, decomposition is likely to occur in one or multiple steps. The initial decomposition might involve the loss of the chloro-propyl group or cleavage of the amide bond.
Residual Mass: The mass remaining at the end of the analysis can give clues about the decomposition products, for instance, if a stable char is formed.
Based on the thermal analysis of related N-aryl amides, it is expected that this compound would be stable up to temperatures well above 150 °C. The presence of the C-Cl bond might influence the decomposition pathway, potentially leading to the evolution of HCl gas at elevated temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram would identify:
Melting Point: A sharp endothermic peak would indicate the melting point of the crystalline solid. The temperature and enthalpy of melting are important physical properties.
Crystallization: If the sample is cooled from the melt, an exothermic peak corresponding to crystallization may be observed.
Polymorphic Transitions: Solid-solid phase transitions, if any, would appear as endothermic or exothermic peaks prior to melting.
Glass Transition: If the compound can be quenched to an amorphous state, a step-like change in the baseline of the DSC curve would indicate the glass transition temperature (Tg).
Prospective Research Avenues and Applications of 3 Chloro N Pyridin 3 Ylpropanamide As a Chemical Entity
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The molecular architecture of 3-chloro-N-pyridin-3-ylpropanamide makes it a potentially valuable building block in organic synthesis. The presence of a chloro group on the propyl chain offers a reactive site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby enabling the construction of more complex molecular scaffolds. For instance, the chlorine atom can be displaced by amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility is a key attribute for a building block in the synthesis of novel compounds.
While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the principles of its reactivity are well-established in organic chemistry. The pyridinyl moiety can also participate in various chemical transformations, including N-alkylation, oxidation, or metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. The amide bond, while generally stable, can also be cleaved under specific conditions if required, adding another layer of synthetic flexibility. The combination of these features makes this compound a promising starting material for the generation of libraries of compounds for screening in drug discovery and materials science.
Development as Chemical Probes for Exploring Fundamental Molecular Interactions
Chemical probes are small molecules designed to study biological systems or molecular interactions. The structure of this compound contains features that could be exploited in the design of such probes. The pyridine (B92270) ring, for example, can engage in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition processes. The amide group also acts as both a hydrogen bond donor and acceptor.
Although there is no specific research detailing the development of this compound as a chemical probe, its structural motifs are present in many biologically active molecules. The chloroalkyl chain could be used as a reactive handle to covalently link the molecule to a biological target after initial non-covalent binding, a strategy employed in the design of some enzyme inhibitors and activity-based probes. Further research would be necessary to explore the potential of this compound as a scaffold for the development of new chemical probes.
Contributions to the Understanding of Structure-Property Relationships in Amide and Halogen Chemistry
The study of how a molecule's structure influences its physical and chemical properties is a cornerstone of chemical science. This compound serves as an interesting case study for understanding the interplay between an amide linkage, a halogen atom, and an aromatic heterocycle. The electronegativity and size of the chlorine atom can impact the conformation of the propyl chain and the electronic properties of the entire molecule.
Methodological Advancements in Synthetic Chemistry and Spectroscopic Characterization
The synthesis of this compound can be achieved through standard amide bond formation reactions. The most common method would likely be the Schotten-Baumann reaction, which involves the acylation of 3-aminopyridine (B143674) with 3-chloropropanoyl chloride in the presence of a base. fishersci.it While this is a well-established method, research into new coupling reagents or more environmentally benign reaction conditions could represent a methodological advancement. fishersci.it For instance, developing a catalytic method that avoids the use of stoichiometric activating agents would be a significant contribution to green chemistry.
The spectroscopic characterization of this compound would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR spectroscopy would provide information on the number and connectivity of hydrogen atoms.
¹³C NMR spectroscopy would reveal the carbon skeleton of the molecule.
IR spectroscopy would confirm the presence of the amide carbonyl group (typically absorbing in the region of 1650-1680 cm⁻¹) and the N-H bond.
Mass Spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern.
Although detailed spectroscopic data for this specific compound is not widely published in research articles, it would be routinely generated upon its synthesis and purification. Advanced spectroscopic techniques could also be employed to gain deeper structural insights.
Q & A
Q. What synthetic methodologies are effective for producing 3-chloro-N-pyridin-3-ylpropanamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chloropropanoyl chloride with 3-aminopyridine under nucleophilic acyl substitution conditions. Key parameters include:
- Catalyst : Use triethylamine (TEA) to neutralize HCl byproducts .
- Solvent : Anhydrous dichloromethane (DCM) or acetonitrile (ACN) to minimize hydrolysis .
- Temperature : Room temperature (RT) for 12–24 hours, with yields improved by slow addition of reagents .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Confirmation via H/C NMR and LC-MS ensures structural fidelity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- Chromatography : HPLC (C18 column, 0.1% TFA in water/ACN) for purity assessment (>95%) .
- Spectroscopy :
- NMR : H (400 MHz, DMSO-d6) to confirm amide proton (δ 10.2–10.8 ppm) and pyridine ring protons (δ 7.2–8.5 ppm) .
- IR : Stretch bands at ~1650 cm (amide C=O) and ~1550 cm (pyridine ring) .
- Mass Spectrometry : LC-MS (ESI+) for molecular ion [M+H] at m/z 214.6 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:
- Electrostatic Potential : High electron density at the pyridine N-atom and chloro group, suggesting nucleophilic attack sites .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, suitable for drug-like interactions .
Molecular docking (AutoDock Vina) can model binding to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .
Q. What strategies address contradictions in reported bioactivity data for pyridine-derived propanamides?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Standardized Protocols : Replicate assays using identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Metabolite Screening : LC-MS/MS to identify degradation products that may skew bioactivity results .
- Statistical Analysis : Multivariate regression to isolate variables (e.g., solvent, concentration) affecting IC values .
Q. What intermolecular forces stabilize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (P2/c space group) identifies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
